Ac-RYYRWK-NH2

Description

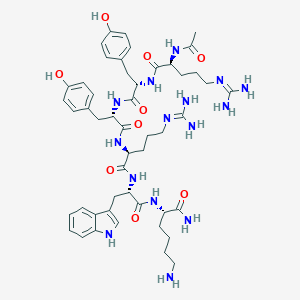

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H69N15O9/c1-28(65)59-37(11-6-22-56-48(52)53)43(69)62-40(25-30-15-19-33(67)20-16-30)46(72)63-39(24-29-13-17-32(66)18-14-29)45(71)61-38(12-7-23-57-49(54)55)44(70)64-41(26-31-27-58-35-9-3-2-8-34(31)35)47(73)60-36(42(51)68)10-4-5-21-50/h2-3,8-9,13-20,27,36-41,58,66-67H,4-7,10-12,21-26,50H2,1H3,(H2,51,68)(H,59,65)(H,60,73)(H,61,71)(H,62,69)(H,63,72)(H,64,70)(H4,52,53,56)(H4,54,55,57)/t36-,37-,38-,39-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROQVQIJRORFAZ-SKGSPYGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H69N15O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1012.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ac-RYYRWK-NH2 mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of Ac-RYYRWK-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic hexapeptide that acts as a potent and selective partial agonist for the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] This guide provides a detailed overview of the molecular mechanism of action of this compound, focusing on its interaction with the NOP receptor and the subsequent intracellular signaling cascades. The information presented herein is intended to support further research and drug development efforts targeting the NOP receptor system.

Introduction to this compound

This compound is a valuable research tool for investigating the physiological and pathological roles of the NOP receptor. Its high potency and selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ) make it a precise pharmacological probe.[1][2] Understanding its mechanism of action is crucial for interpreting experimental results and for the rational design of novel therapeutics targeting the NOP receptor system. An in vivo effect that has been noted is an increase in food intake.[1]

Primary Molecular Target: The Nociceptin Receptor (NOP)

The primary molecular target of this compound is the NOP receptor, a G-protein coupled receptor (GPCR) belonging to the opioid receptor superfamily.[2][4] this compound exhibits high-affinity binding to the NOP receptor, as demonstrated by radioligand binding assays.

Binding Affinity

Quantitative binding assays have determined the high affinity of this compound for the NOP receptor. These studies typically utilize radiolabeled this compound or a competing radioligand to measure binding to membrane preparations expressing the NOP receptor.

| Ligand | Receptor | Preparation | Assay Type | Affinity Metric | Value (nM) |

| This compound | NOP | Rat Cortical Membranes | Radioligand Binding | K_i_ | 0.71[1] |

| [3H]this compound | NOP (ORL1) | Rat Cortical Membranes | Saturation Binding | K_d_ | 0.071[3] |

G-Protein Coupling and Downstream Signaling Cascades

Upon binding of this compound, the NOP receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins, primarily of the Gi/o family. This initiates a cascade of signaling events that ultimately mediate the peptide's pharmacological effects.

G-Protein Activation

The coupling of the agonist-bound NOP receptor to Gi/o proteins can be quantified using [35S]GTPγS binding assays. In these assays, the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit is measured as an indicator of G-protein activation. This compound has been shown to stimulate [35S]GTPγS binding, confirming its role as a NOP receptor agonist.

| Ligand | Receptor | Preparation | Efficacy (E_max_) vs. Nociceptin |

| This compound | Rat ORL1 | Frontal Cortex (CTX) | 96%[5] |

| This compound | Recombinant Rat ORL1 | CHO Cells | 202%[5] |

Inhibition of Adenylyl Cyclase

Activation of the Gi/o pathway by the this compound-NOP receptor complex leads to the inhibition of adenylyl cyclase activity. This results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

| Ligand | Receptor | Cell Line | Inhibition of cAMP Production |

| This compound | Recombinant Rat ORL1 | CHO Cells | 58%[5] |

Modulation of Ion Channels

The dissociation of the G-protein into its Gα and Gβγ subunits upon receptor activation leads to the modulation of various ion channels.

-

Activation of GIRK Channels: The Gβγ subunits can directly bind to and activate G-protein-gated inwardly rectifying potassium (GIRK) channels.[1] This leads to an efflux of K+ ions, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunits can also inhibit the activity of N-type, P/Q-type, and L-type voltage-gated calcium channels.[3] This reduces calcium influx, which in turn inhibits neurotransmitter release.

Activation of the MAPK/ERK Pathway

NOP receptor activation has been demonstrated to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] This pathway is involved in regulating a variety of cellular processes, including gene expression, proliferation, and differentiation.

Signaling Pathways and Experimental Workflow Diagrams

Caption: Signaling pathway of this compound via the NOP receptor.

Caption: General experimental workflow for characterizing this compound.

Experimental Protocols

The following are generalized protocols for the key experiments cited. Specific parameters may vary between laboratories and should be optimized accordingly.

Radioligand Binding Assay (Saturation)

-

Membrane Preparation: Homogenize tissues or cells expressing the NOP receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer.

-

Binding Reaction: In a 96-well plate, add increasing concentrations of [3H]this compound to a fixed amount of membrane protein. For non-specific binding determination, include a high concentration of a non-labeled NOP receptor agonist (e.g., nociceptin) in a parallel set of wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the equilibrium dissociation constant (K_d_) and the maximum number of binding sites (B_max_).

[35S]GTPγS Binding Assay

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Buffer: Prepare a GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing GDP (e.g., 10 μM).

-

Reaction Mixture: In a 96-well plate, add the membrane preparation, [35S]GTPγS (e.g., 0.1 nM), and varying concentrations of this compound. For basal binding, add vehicle instead of the agonist. For non-specific binding, add a high concentration of unlabeled GTPγS.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the reaction and filter as described for the radioligand binding assay.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the agonist-stimulated binding by subtracting the basal binding. Plot the stimulated binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and E_max_ values.

cAMP Assay

-

Cell Culture and Treatment: Plate cells expressing the NOP receptor in a multi-well plate. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.

-

Cell Lysis: After a defined incubation period (e.g., 30 minutes), lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production by this compound at each concentration. Plot the inhibition as a function of agonist concentration to determine the IC50 value.

Conclusion

This compound is a potent and selective partial agonist of the NOP receptor. Its mechanism of action involves binding to the NOP receptor, leading to the activation of Gi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, activation of GIRK channels, inhibition of voltage-gated calcium channels, and activation of the MAPK/ERK pathway. The detailed understanding of this mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, is essential for its effective use in research and for the development of novel therapeutics targeting the NOP receptor system.

References

- 1. Functional coupling of the nociceptin/orphanin FQ receptor with the G-protein-activated K+ (GIRK) channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nociceptin receptor - Wikipedia [en.wikipedia.org]

- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Ac-RYYRWK-NH2: A Technical Guide to a Potent and Selective Nociceptin Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic hexapeptide Ac-RYYRWK-NH2, a potent and selective partial agonist for the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. This document details its pharmacological properties, signaling pathways, and the experimental protocols used for its characterization, serving as a comprehensive resource for professionals in the fields of pharmacology and drug development.

Core Pharmacology

This compound is distinguished by its high affinity and selectivity for the NOP receptor. It demonstrates negligible affinity for the classical opioid receptors (μ, δ, and κ), making it a valuable tool for investigating the specific physiological roles of the NOP receptor system.[1][2][3]

Binding Affinity

Radioligand binding studies have determined the dissociation constant (Kd) of [3H]this compound for the rat cortical NOP receptor to be 0.071 nM, indicating a very high binding affinity.[2][3] In comparative studies, this compound has shown a Ki value of 0.71 nM.[1]

Quantitative Analysis of Partial Agonist Activity

The partial agonist nature of this compound has been quantified through functional assays that measure G-protein coupling and downstream signaling events. The following tables summarize the key quantitative data from these studies.

[³⁵S]GTPγS Binding Assay Data

This assay measures the activation of G-proteins, a primary step in NOP receptor signaling. The efficacy (Emax) is expressed as a percentage of the stimulation achieved by the full agonist, nociceptin.

| Tissue/Cell Line | Emax (% of Nociceptin) |

| Rat Frontal Cortex (CTX) | 96% |

| CHO cells expressing ORL1 | 202% |

Data from Capaldi et al., 2001.[4]

cAMP Production Assay Data

Activation of the NOP receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

| Assay | Inhibition of cAMP Production |

| Forskolin-stimulated cAMP accumulation in CHO-ORL1 cells | 58% |

Data from Capaldi et al., 2001.[4]

Signaling Pathways

Upon binding of this compound, the NOP receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to inhibitory G-proteins (Gi/o).

References

- 1. This compound | CAS 200959-47-3 | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Ac-RYYRWK-NH2: A Potent and Selective Ligand for the Nociceptin/Orphanin FQ Receptor (ORL1)

This technical guide provides an in-depth overview of the synthetic hexapeptide Ac-RYYRWK-NH2, a significant research tool for studying the nociceptin/orphanin FQ (N/OFQ) system. The document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of the ORL1 receptor.

Introduction

This compound is a potent and selective partial agonist for the Nociceptin receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor.[1][2] It demonstrates high affinity for the ORL1 receptor with no significant affinity for the classical mu, delta, or kappa opioid receptors.[1][2][3] This selectivity makes it a valuable tool for elucidating the physiological and pathological roles of the N/OFQ system.

Physicochemical Properties

| Property | Value |

| CAS Number | 200959-47-3[4][5] |

| Molecular Formula | C49H69N15O9[4] |

| Molecular Weight | 1012.17 g/mol [4] |

| Sequence | Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2 |

Pharmacological Data

The following tables summarize the quantitative pharmacological data for this compound at the ORL1 receptor.

Receptor Binding Affinity

| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| [3H]this compound | Rat cortical membranes | 0.071 ± 0.018 | 22 ± 2 | [3] |

| Radioligand | Preparation | Ki (nM) | Reference |

| [3H]nociceptin | Rat frontal cortex | - | [6] |

| [3H]nociceptin | CHO cells expressing rat ORL1 | - | [6] |

| [3H]this compound | - | 0.71 |

Note: Specific Ki values for the inhibition of [3H]nociceptin binding were not explicitly stated in the provided abstracts, but the affinity was ranked as comparable to nociceptin.

Functional Activity

This assay measures the activation of G-proteins coupled to the receptor.

| Preparation | Agonist | Emax (%) | Reference |

| Rat frontal cortex membranes | Nociceptin | 174 | [6] |

| Rat frontal cortex membranes | This compound | 96 | [6] |

| CHO cells expressing rat ORL1 | Nociceptin | 311 | [6] |

| CHO cells expressing rat ORL1 | This compound | 202 | [6] |

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.

| Preparation | Agonist | % Inhibition of forskolin-stimulated cAMP | Reference |

| CHO cells expressing rat ORL1 | Nociceptin | 77 | [6] |

| CHO cells expressing rat ORL1 | This compound | 58 | [6] |

Signaling Pathways

Activation of the ORL1 receptor by this compound initiates a signaling cascade characteristic of Gi/o protein-coupled receptors. This involves the inhibition of adenylyl cyclase and modulation of ion channel activity.

Figure 1: ORL1 Receptor Signaling Pathway for this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard practices and the available literature. Specific details may vary between laboratories.

Radioligand Binding Assay

This protocol outlines the determination of binding affinity of this compound to the ORL1 receptor.

Figure 2: Workflow for Radioligand Binding Assay.

Materials:

-

Cell membranes expressing ORL1 receptors (e.g., from rat brain cortex or transfected cell lines).

-

[3H]this compound (Radioligand).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Liquid scintillation counter and cocktail.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add membrane preparation, [3H]this compound at a concentration near its Kd, and varying concentrations of unlabeled this compound (for competition assay) or buffer (for saturation assay).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: For saturation experiments, plot bound radioactivity against the concentration of radioligand to determine Kd and Bmax. For competition experiments, plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50, which can be converted to a Ki value.

[35S]GTPγS Binding Assay

This functional assay measures the G-protein activation following receptor agonism.

Materials:

-

Cell membranes expressing ORL1 receptors.

-

[35S]GTPγS.

-

GDP.

-

Varying concentrations of this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

-

Scintillation Proximity Assay (SPA) beads (optional, for a non-filtration method).

Procedure:

-

Assay Setup: Combine cell membranes, GDP, and varying concentrations of this compound in a 96-well plate.

-

Initiation: Add [35S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate at 30°C for 60 minutes with gentle agitation.

-

Termination and Separation:

-

Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

-

SPA Method: If using SPA beads, the reaction is stopped by centrifugation, and no washing is required.

-

-

Detection: Measure the radioactivity on the filters or in the wells (for SPA) using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of this compound to determine the EC50 and Emax.

cAMP Accumulation Assay

This assay quantifies the inhibition of adenylyl cyclase activity.

Materials:

-

Whole cells expressing ORL1 receptors (e.g., CHO-ORL1).

-

Forskolin (an adenylyl cyclase activator).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Varying concentrations of this compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor.

-

Agonist Treatment: Add varying concentrations of this compound to the wells.

-

Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the IC50 for the inhibition of forskolin-stimulated cAMP accumulation.

Conclusion

This compound is a well-characterized, potent, and selective partial agonist of the ORL1 receptor. Its distinct pharmacological profile makes it an indispensable tool for investigating the complex roles of the N/OFQ system in various physiological and pathological processes. The data and protocols presented in this guide are intended to facilitate further research in this field.

References

- 1. This compound|CAS 200959-47-3|DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [3H]this compound, a novel specific radioligand for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. glpbio.com [glpbio.com]

- 6. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ac-RYYRWK-NH2: A Potent NOP Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic peptide Ac-RYYRWK-NH2, a potent and selective partial agonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. This document details the peptide's structure, binding affinity, and functional activity, supported by quantitative data from various in vitro assays. Detailed experimental protocols for peptide synthesis, radioligand binding, functional assays, and in vivo assessment of food intake are provided to facilitate reproducible research. Furthermore, this guide includes visualizations of the peptide's signaling pathway and experimental workflows to enhance understanding of its mechanism of action and experimental application.

Introduction

This compound is a hexapeptide with the sequence Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2. It has emerged as a valuable research tool for studying the NOP receptor system due to its high potency and selectivity. The NOP receptor is a G protein-coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes, including pain modulation, anxiety, depression, and appetite regulation. This compound's partial agonist activity at the NOP receptor makes it a particularly interesting compound for dissecting the complexities of NOP receptor signaling and its physiological consequences.

Peptide Structure and Properties

The structure and properties of this compound are summarized in the table below.

| Property | Value |

| Sequence | Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH2 |

| Molecular Formula | C49H69N15O9 |

| Molecular Weight | 1012.17 g/mol |

| N-terminus Modification | Acetylation (Ac) |

| C-terminus Modification | Amidation (NH2) |

Biological Activity and Quantitative Data

This compound is a potent and selective partial agonist at the NOP receptor. Its binding affinity and functional activity have been characterized in various in vitro assays.

Receptor Binding Affinity

The affinity of this compound for the NOP receptor has been determined through radioligand binding assays.

| Parameter | Value | Receptor Source | Radioligand | Reference |

| Ki | 0.71 nM | Rat Brain Membranes | [3H]Nociceptin | [1] |

| Kd | 0.071 nM | Rat Cortical Membranes | [3H]this compound | [1] |

| IC50 | > 4000 nM | - | - | [1] |

Table 1: Binding Affinity of this compound for the NOP Receptor.

Functional Activity

The partial agonist activity of this compound has been demonstrated in functional assays that measure G protein activation and downstream signaling events.

| Assay | Emax (% of Nociceptin) | Cell Line/Tissue | Reference |

| [35S]GTPγS Binding | 96% | Rat Frontal Cortex | [2] |

| [35S]GTPγS Binding | 202% | CHO cells expressing NOP | [2] |

| cAMP Accumulation (Inhibition) | 58% | CHO cells expressing NOP | [2] |

Table 2: Functional Efficacy of this compound at the NOP Receptor.

Signaling Pathway

This compound exerts its effects by activating the NOP receptor, which primarily couples to inhibitory G proteins of the Gαi/o family. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

References

- 1. [3H]this compound, a novel specific radioligand for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro characterization of Ac-RYYRWK-NH(2), Ac-RYYRIK-NH(2) and [Phe1Psi(CH(2)-NH)Gly2] nociceptin(1-13)NH(2) at rat native and recombinant ORL(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Profile of Ac-RYYRWK-NH2: A Potent NOP Receptor Agonist

A targeted synthetic peptide, Ac-RYYRWK-NH2, has emerged as a significant tool in the study of the nociceptin/orphanin FQ (N/OFQ) system. This hexapeptide is a potent and selective partial agonist for the Nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. Its high affinity for the NOP receptor, coupled with its negligible interaction with other opioid receptors, makes it a valuable molecular probe for elucidating the physiological roles of the N/OFQ system, particularly in areas such as appetite regulation.

This compound is a synthetically derived peptide with the amino acid sequence Acetyl-Arginine-Tyrosine-Tyrosine-Arginine-Tryptophan-Lysine-Amide. Its development was part of a broader effort to create specific ligands for the NOP receptor to better understand its functions. The NOP receptor and its endogenous ligand, N/OFQ, are involved in a wide range of biological processes, including pain perception, mood, and feeding behavior.

The primary characteristic of this compound is its high binding affinity and selectivity for the NOP receptor. It demonstrates a dissociation constant (Ki) of 0.71 nM and a Kd of 0.071 nM for the rat cortical NOP receptor.[1][2] In contrast, its affinity for the classical opioid receptors (μ, δ, and κ) is significantly lower, with IC50 values exceeding 4000 nM. This selectivity is crucial for researchers aiming to isolate the effects of NOP receptor activation from those of other opioid systems.

One of the key physiological effects observed with the administration of this compound is an increase in food intake. This orexigenic effect highlights the role of the NOP receptor system in the central regulation of appetite and energy balance.

Quantitative Data Summary

| Parameter | Value | Receptor/System | Reference |

| Ki | 0.71 nM | NOP Receptor | |

| Kd | 0.071 nM | Rat Cortical Membranes (ORL1) | [1][2] |

| IC50 | > 4000 nM | μ, δ, and κ Opioid Receptors |

Experimental Protocols

Radioligand Binding Assay for NOP Receptor Affinity (Generalized Protocol)

-

Membrane Preparation:

-

Cerebral cortices from male Sprague-Dawley rats are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes) to pellet the crude membrane fraction.

-

The pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in assay buffer.

-

-

Binding Assay:

-

The assay is typically performed in a final volume of 1 ml containing the membrane preparation, a radiolabeled NOP receptor ligand (e.g., [³H]-Nociceptin), and varying concentrations of the unlabeled competitor ligand (this compound).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled NOP receptor agonist (e.g., 1 µM Nociceptin).

-

The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

-

Data Analysis:

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizations

Figure 1. A generalized workflow for determining the binding affinity of this compound to the NOP receptor via a competitive radioligand binding assay.

Figure 2. A simplified signaling pathway for the NOP receptor upon activation by an agonist such as this compound, leading to downstream cellular responses.

References

The Orexigenic Role of Ac-RYYRWK-NH2: A Technical Guide to its Function in Appetite Modulation

For Immediate Release

This technical guide provides an in-depth analysis of the synthetic peptide Ac-RYYRWK-NH2 and its role in the modulation of appetite. Geared towards researchers, scientists, and drug development professionals, this document synthesizes the current understanding of the peptide's mechanism of action, presents available quantitative data, outlines relevant experimental methodologies, and visualizes the key signaling pathways involved.

Executive Summary

This compound is a potent and highly selective synthetic peptide that acts as a partial agonist at the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor. Emerging evidence indicates that this peptide plays a significant role in stimulating food intake, positioning it as a valuable tool for research into the complex neural circuits governing hunger and satiety. This guide will explore the molecular interactions and physiological outcomes associated with this compound administration, providing a foundational resource for further investigation and potential therapeutic development.

Quantitative Data on Receptor Binding and In Vivo Efficacy

The affinity and selectivity of this compound for the NOP receptor have been characterized through radioligand binding assays. The peptide exhibits a high affinity for the NOP receptor with no significant interaction with other opioid receptors at concentrations up to 4000 nM.[1] In vivo studies have confirmed that this compound stimulates feeding, although detailed dose-response data from peer-reviewed literature remains to be fully elucidated.

| Parameter | Value | Receptor/System | Source |

| Ki | 0.71 nM | Nociceptin Receptor (NOP) | |

| Kd | 0.071 nM | Nociceptin Receptor (NOP) | [1] |

| IC50 | > 4000 nM | μ, δ, and κ opioid receptors | |

| In Vivo Effect | Increases food intake | Animal models |

Mechanism of Action: NOP Receptor Signaling

This compound exerts its orexigenic effects through the activation of the NOP receptor, a G protein-coupled receptor (GPCR) predominantly coupled to inhibitory G proteins (Gαi/o). The NOP receptor is strategically expressed in key brain regions that regulate energy homeostasis, including the hypothalamus and the dorsal raphe nucleus.[1][2]

Activation of the NOP receptor by an agonist like this compound is thought to increase food intake by inhibiting anorexigenic (appetite-suppressing) pathways rather than directly activating orexigenic (appetite-stimulating) ones.[1] This is achieved through the following signaling cascade:

-

Receptor Binding and G-Protein Activation: this compound binds to the NOP receptor, inducing a conformational change that activates the associated Gαi/o protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Modulation of Neuronal Activity: The reduction in cAMP levels alters the activity of downstream protein kinases, ultimately leading to the modulation of ion channel activity and neurotransmitter release in appetite-regulating circuits. Evidence suggests that NOP receptor activation can inhibit the release of anorexigenic neurotransmitters such as serotonin.

Experimental Protocols

The investigation of the effects of this compound on appetite modulation typically involves in vivo studies in rodent models. A standard experimental workflow is outlined below.

Intracerebroventricular (ICV) Cannulation

To directly assess the central effects of this compound and bypass the blood-brain barrier, a sterile guide cannula is stereotaxically implanted into the lateral ventricle of the animal model (e.g., rat).

-

Anesthesia: The animal is anesthetized using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Stereotaxic Surgery: The anesthetized animal is placed in a stereotaxic frame. A small hole is drilled in the skull at predetermined coordinates relative to bregma to target the lateral ventricle.

-

Cannula Implantation: A guide cannula is lowered to the correct depth and secured to the skull using dental cement and surgical screws.

-

Recovery: The animal is allowed a recovery period of at least one week, during which it is monitored for any signs of post-operative distress.

Peptide Administration and Feeding Studies

Following recovery, conscious and freely moving animals are administered this compound or a vehicle control via the implanted cannula.

-

Acclimation: Animals are acclimated to the experimental conditions, including handling and the feeding environment (e.g., metabolic cages).

-

Injection: A sterile injector connected to a microsyringe via tubing is inserted into the guide cannula. This compound, dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid), is infused at a controlled rate.

-

Feeding Behavior Monitoring: Immediately following the injection, pre-weighed food is provided, and food intake is measured at regular intervals (e.g., 1, 2, 4, and 24 hours). Water intake is also monitored. For more detailed analysis, automated feeding monitoring systems can be used to assess meal patterns, duration, and frequency.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for elucidating the role of the NOP receptor system in the regulation of appetite. Its high potency and selectivity make it a precise probe for investigating the downstream neural circuits that are modulated by NOP receptor activation. Future research should focus on establishing a comprehensive dose-response profile for the orexigenic effects of this compound and identifying the specific neuronal populations and neurotransmitter systems that mediate its influence on feeding behavior. A deeper understanding of these mechanisms could pave the way for the development of novel therapeutic strategies for disorders characterized by dysregulated appetite, such as cachexia or anorexia.

References

In Vivo Effects of Ac-RYYRWK-NH2 on Food Intake: A Review of Current Knowledge

A comprehensive search of available scientific literature and databases did not yield any specific information regarding the in vivo effects of the peptide Ac-RYYRWK-NH2 on food intake and appetite regulation. Therefore, this guide will provide an in-depth overview of the well-established physiological mechanisms governing appetite control, which would be the basis for investigating the potential effects of a novel peptide like this compound. This information is intended for researchers, scientists, and drug development professionals interested in the complex interplay of central and peripheral signals that regulate energy homeostasis.

The Central Command: Hypothalamic Control of Appetite

The hypothalamus, a small but critical region of the brain, acts as the primary center for regulating appetite and energy balance.[1][2] It integrates signals from the periphery concerning nutrient status and energy stores to modulate feelings of hunger and satiety.[1][2] Within the hypothalamus, the arcuate nucleus (ARC) is of particular importance due to its proximity to the median eminence, an area with a permeable blood-brain barrier, allowing it to sense circulating hormones and nutrients.[2]

The ARC houses two key neuronal populations with opposing effects on food intake:

-

Orexigenic Neurons: These neurons co-express Neuropeptide Y (NPY) and Agouti-related peptide (AgRP). When activated, they potently stimulate food intake.

-

Anorexigenic Neurons: These neurons co-express Pro-opiomelanocortin (POMC) and Cocaine- and Amphetamine-regulated transcript (CART). Activation of these neurons suppresses appetite.[3]

These ARC neurons project to other hypothalamic areas, such as the paraventricular nucleus (PVN), lateral hypothalamic area (LHA), and ventromedial nucleus (VMN), to orchestrate the overall feeding behavior.[2]

Peripheral Signals: The Gut-Brain Axis

The gastrointestinal (GI) tract is the largest endocrine organ in the body and plays a crucial role in short-term appetite regulation by releasing various peptides in response to food ingestion.[4] These gut hormones act as satiety signals, informing the brain to terminate a meal.[2] This communication network is known as the "gut-brain axis."[5]

Key anorexigenic gut hormones include:

-

Glucagon-like peptide-1 (GLP-1): Secreted from intestinal L-cells after a meal, GLP-1 enhances insulin secretion, delays gastric emptying, and directly acts on the brain to reduce food intake.[5][6] GLP-1 receptor agonists are a class of drugs used for treating type 2 diabetes and obesity.[6]

-

Peptide YY (PYY): Also released by L-cells, PYY is secreted in proportion to the caloric content of a meal. It acts on Y2 receptors in the ARC to inhibit NPY neurons, thereby reducing hunger.[5]

-

Cholecystokinin (CCK): Secreted from the small intestine in response to fat and protein, CCK slows gastric emptying and stimulates the gallbladder.[7] It also acts on vagal afferent nerves to transmit satiety signals to the brainstem.[7]

In contrast, ghrelin is the only known peripherally produced hormone that stimulates appetite (orexigenic).[2][5] It is primarily secreted by the stomach during fasting and its levels decrease after a meal.[2]

Experimental Protocols for Investigating Novel Peptides

To assess the in vivo effects of a novel peptide like this compound on food intake, a series of well-established experimental protocols would be employed.

Table 1: Key Experimental Protocols

| Experiment | Detailed Methodology |

| Animal Models | Typically, rodents (mice or rats) are used. They are housed individually to allow for accurate measurement of food intake and body weight. Animals are maintained on a regular light-dark cycle and provided with ad libitum access to food and water, unless otherwise specified (e.g., fasting before an experiment). |

| Peptide Administration | The route of administration is a critical variable. Intracerebroventricular (ICV) or direct hypothalamic microinjections are used to assess the central effects of the peptide, bypassing the blood-brain barrier. Peripheral administration (e.g., intraperitoneal (IP), subcutaneous (SC), or oral gavage) is used to determine if the peptide can cross the blood-brain barrier or if it acts on peripheral targets like the vagus nerve. |

| Food Intake Measurement | Cumulative food intake is measured at various time points (e.g., 1, 2, 4, 8, and 24 hours) following peptide administration. This is typically done by weighing the food hopper at regular intervals. Meal pattern analysis can also be performed to determine if the peptide affects meal size or meal frequency. |

| Body Weight Monitoring | Body weight is measured daily to assess the long-term effects of the peptide on energy balance. |

| Pair-Feeding Studies | To determine if the observed weight loss is solely due to reduced food intake or also involves increased energy expenditure, a pair-feeding study is conducted. In this setup, a control group of animals is given the same amount of food as that consumed by the peptide-treated group. |

| Mechanism of Action Studies | To elucidate the signaling pathways involved, studies may include the use of receptor antagonists to block the effects of the peptide. Additionally, immunohistochemistry or in situ hybridization can be used to examine the activation of specific neuronal populations (e.g., c-Fos expression in ARC neurons) following peptide administration. |

Visualizing Appetite Regulatory Pathways

The following diagrams illustrate the key signaling pathways involved in the central and peripheral control of food intake.

Caption: Central regulation of appetite within the hypothalamus.

Caption: Communication between the gut and the brain to regulate satiety.

References

- 1. Molecular mechanisms of appetite regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Appetite Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Control of Food Intake by Gastrointestinal Peptides: Mechanisms of Action and Possible Modulation in the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucagon-like peptide-1 receptors in the brain: controlling food intake and body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Appetite Regulation: Hormones, Peptides, and Neurotransmitters and Their Role in Obesity - PMC [pmc.ncbi.nlm.nih.gov]

Ac-RYYRWK-NH2: A Potent and Selective NOP Receptor Partial Agonist

An In-depth Technical Guide on the Selectivity of Ac-RYYRWK-NH2 for the Nociceptin/Orphanin FQ Peptide (NOP) Receptor Versus Classical Opioid Receptors

Introduction

This compound is a synthetic hexapeptide that has demonstrated high potency and selectivity as a partial agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3][4][5] This technical guide provides a comprehensive overview of the binding affinity and functional activity of this compound at the NOP receptor in comparison to the classical opioid receptors (mu, delta, and kappa). Detailed experimental methodologies and signaling pathways are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's pharmacological profile.

Data Presentation: Binding Affinity and Functional Activity

The selectivity of this compound for the NOP receptor over classical opioid receptors is evident from radioligand binding assays and functional studies. The following tables summarize the quantitative data, highlighting the peptide's preferential interaction with the NOP receptor.

Table 1: Radioligand Binding Affinity of this compound at NOP and Opioid Receptors

| Receptor | Ligand | Preparation | Kd (nM) | Ki (nM) | IC50 (nM) |

| NOP (ORL1) | [3H]this compound | Rat Cortical Membranes | 0.071 ± 0.018[3] | - | - |

| NOP (ORL1) | This compound | - | - | 0.71[2] | - |

| Mu (µ) | This compound | - | - | - | > 4000[2] |

| Delta (δ) | This compound | - | - | - | > 4000[2] |

| Kappa (κ) | This compound | - | - | - | > 4000[2] |

Table 2: Functional Activity of this compound at the NOP Receptor

| Assay | Preparation | Agonist | Emax (%) |

| [35S]GTPγS Binding | Rat Frontal Cortex | This compound | 96[6] |

| [35S]GTPγS Binding | CHO cells expressing NOP | This compound | 202[6] |

| cAMP Inhibition | CHO cells expressing NOP | This compound | 58[6] |

The data clearly indicates that this compound binds to the NOP receptor with high, sub-nanomolar affinity while exhibiting negligible affinity for the mu, delta, and kappa opioid receptors.[1][2][3][4][5] Functional assays confirm its role as a partial agonist at the NOP receptor, stimulating G-protein coupling and inhibiting adenylyl cyclase activity.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

These assays are performed to determine the binding affinity of a ligand for a specific receptor.

Objective: To determine the dissociation constant (Kd) of [3H]this compound for the NOP receptor and the inhibitory constant (Ki) or IC50 of unlabeled this compound for NOP and classical opioid receptors.

Materials:

-

Cell membranes prepared from rat cortex or cells expressing the receptor of interest (e.g., CHO cells).[6]

-

Radioligand (e.g., [3H]this compound, [3H]nociceptin).

-

Unlabeled competing ligand (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Tissues or cells are homogenized in a buffer and centrifuged to isolate the cell membranes containing the receptors. The final membrane pellet is resuspended in the assay buffer.

-

Incubation: A mixture containing the cell membranes, the radioligand, and varying concentrations of the unlabeled competing ligand is incubated in a 96-well plate.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes bound to the radioligand. The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the Kd, Ki, or IC50 values.

[35S]GTPγS Functional Assays

This functional assay measures the activation of G-proteins following receptor agonism.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation at the NOP receptor.

Materials:

-

Cell membranes expressing the NOP receptor.

-

[35S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP.

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane and Ligand Preparation: Cell membranes and the agonist (this compound) are prepared in the assay buffer.

-

Incubation: Membranes are incubated with GDP, [35S]GTPγS, and varying concentrations of this compound. Agonist binding to the receptor facilitates the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Filtration: The reaction is stopped by rapid filtration through glass fiber filters.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

-

Data Analysis: The data is plotted to generate a dose-response curve, from which the EC50 and Emax values are determined.

cAMP Inhibition Assays

This assay measures the ability of a Gi/o-coupled receptor agonist to inhibit the production of cyclic AMP (cAMP).

Objective: To determine the efficacy of this compound in inhibiting adenylyl cyclase activity.

Materials:

-

Whole cells expressing the NOP receptor (e.g., CHO cells).

-

Forskolin (an adenylyl cyclase activator).

-

This compound at various concentrations.

-

cAMP detection kit (e.g., ELISA-based or fluorescence-based).

Procedure:

-

Cell Culture and Treatment: Cells are cultured and then treated with varying concentrations of this compound.

-

Stimulation: Forskolin is added to stimulate the production of cAMP.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a fluorescent biosensor.

-

Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP production is calculated for each concentration of this compound to determine the Emax.

Signaling Pathways

Activation of the NOP receptor by this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary signaling mechanism involves the inhibition of adenylyl cyclase and the modulation of ion channel activity.

Upon binding of this compound, the NOP receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. The Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The Gβγ dimer can directly modulate the activity of ion channels, typically leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release.

Furthermore, NOP receptor activation can also lead to the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which can influence gene expression and long-term cellular responses.

Conclusion

This compound is a highly selective partial agonist for the NOP receptor, with negligible affinity for the classical mu, delta, and kappa opioid receptors. Its potent interaction with the NOP receptor, leading to G-protein activation and inhibition of adenylyl cyclase, makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the N/OFQ system. The detailed experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the field of opioid pharmacology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfur-35 GTP Binding Assays | Revvity [revvity.co.jp]

- 6. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]

Ac-RYYRWK-NH2: A Technical Guide to its Binding Affinity and Interaction with the Nociceptin Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the synthetic peptide Ac-RYYRWK-NH2, with a primary focus on its high affinity for the Nociceptin receptor (NOP), also known as the Orphanin FQ (OFQ) receptor or ORL1. This document consolidates key binding affinity data, details the experimental methodologies used for its determination, and illustrates the associated signaling pathways.

Quantitative Binding Affinity Data

This compound is a potent and selective partial agonist for the NOP receptor.[1][2] Its binding affinity has been quantified through various studies, demonstrating a high affinity for the NOP receptor and negligible interaction with other opioid receptors. The key binding parameters are summarized in the table below.

| Ligand | Receptor | Preparation | Binding Parameter | Value (nM) | Reference |

| [3H]this compound | ORL1 (NOP) | Rat cortical membranes | Kd | 0.071 | [2][3][4] |

| This compound | NOP | Ki | 0.71 | [1] | |

| This compound | μ, δ, κ opioid receptors | IC50 | > 4000 | [1] |

Kd: Dissociation constant, a measure of binding affinity. A lower Kd value indicates a higher binding affinity. Ki: Inhibition constant, a measure of the affinity of a ligand for a receptor in a competition binding assay. IC50: Half-maximal inhibitory concentration, the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: Radioligand Binding Assay

The determination of the binding affinity of this compound for the NOP receptor is typically achieved through a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies for opioid receptor binding studies.

Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Radioligand: [3H]Nociceptin or a similar high-affinity radiolabeled NOP receptor agonist/antagonist.

-

Test Compound: this compound.

-

Receptor Source: Membranes prepared from cells expressing the human NOP receptor (e.g., CHO-K1 cells) or from specific tissue homogenates (e.g., rat brain cortex).

-

Assay Buffer: Typically a Tris-HCl buffer containing cofactors like MgCl2.

-

Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound radioligand.

Workflow:

Radioligand Binding Assay Workflow

Detailed Steps:

-

Membrane Preparation: A sample of the homogenate is analyzed for protein content using a suitable method like the BCA assay. On the day of the assay, the membrane preparation is thawed and resuspended in the final assay binding buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order:

-

Receptor membranes (a specific amount of protein, e.g., 50-120 µg for tissue).

-

A solution of the unlabeled test compound (this compound) at various concentrations or buffer for total binding. A high concentration of a known NOP receptor ligand is used to determine non-specific binding.

-

A fixed concentration of the radioligand.

-

-

Incubation: The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression analysis. A competition curve is generated by plotting the percentage of specific binding of the radioligand against the logarithm of the concentration of the test compound. The IC50 value is determined from this curve, and the Ki value is then calculated using the Cheng-Prusoff equation.

Nociceptin Receptor (NOP) Signaling Pathway

This compound exerts its biological effects by acting as a partial agonist at the NOP receptor, which is a G protein-coupled receptor (GPCR). The activation of the NOP receptor initiates a cascade of intracellular signaling events.

NOP Receptor Signaling Pathway

Pathway Description:

-

Ligand Binding: this compound binds to and activates the NOP receptor on the cell surface.

-

G Protein Activation: This activation leads to the coupling and activation of intracellular heterotrimeric G proteins, primarily of the Gi/o family.

-

Downstream Effectors: The activated G protein subunits modulate the activity of several downstream effector molecules:

-

Adenylyl Cyclase Inhibition: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

MAPK Pathway Activation: The Gβγ subunits can activate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

-

Ion Channel Modulation: The G protein subunits also directly modulate the activity of ion channels, leading to the inhibition of voltage-gated Ca2+ channels and the activation of inwardly rectifying K+ channels. This results in a hyperpolarization of the cell membrane and a reduction in neuronal excitability.

-

References

- 1. Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. researchgate.net [researchgate.net]

- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ac-RYYRWK-NH2 in Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-RYYRWK-NH2 is a potent and selective synthetic peptide that acts as a partial agonist at the Nociceptin receptor (NOP), also known as the Opioid Receptor-Like 1 (ORL-1) receptor.[1][2][3][4] This peptide exhibits high affinity for the NOP receptor with a dissociation constant (Kd) of 0.071 nM and a Ki of 0.71 nM.[1][2][4][5] Notably, this compound demonstrates high selectivity, showing no significant affinity for the classical opioid receptors (μ, δ, and κ), with IC50 values greater than 4000 nM.[5] These characteristics make this compound a valuable tool for investigating the physiological and pathological roles of the NOP receptor system.

These application notes provide detailed protocols for utilizing this compound in competitive receptor binding assays, along with an overview of the NOP receptor signaling pathway.

Data Presentation

Binding Affinity and Selectivity of this compound

| Receptor | Ligand | Parameter | Value | Species | Tissue Source | Reference |

| NOP (ORL1) | [3H]this compound | Kd | 0.071 nM | Rat | Cortical Membranes | [1][2][3][4] |

| NOP | This compound | Ki | 0.71 nM | Human | Recombinant | [5] |

| μ-opioid | This compound | IC50 | > 4000 nM | Human | Recombinant | [5] |

| δ-opioid | This compound | IC50 | > 4000 nM | Human | Recombinant | [5] |

| κ-opioid | This compound | IC50 | > 4000 nM | Human | Recombinant | [5] |

NOP Receptor Signaling Pathway

Upon binding of an agonist such as this compound, the NOP receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The receptor primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Activation of the NOP receptor also leads to the modulation of ion channel activity, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which collectively reduce neuronal excitability.[6] Furthermore, NOP receptor activation can trigger various other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades (ERK, JNK, p38) and pathways involving β-arrestin.[2][5]

Caption: NOP Receptor Signaling Pathway.

Experimental Protocols

Competitive Radioligand Binding Assay for NOP Receptor

This protocol is designed to determine the binding affinity (Ki) of unlabeled test compounds, such as this compound, for the NOP receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Cell membranes prepared from CHO or HEK293 cells stably expressing the human NOP receptor.

-

Radioligand: [³H]-Nociceptin/Orphanin FQ ([³H]-N/OFQ) or another suitable NOP receptor radioligand.

-

Unlabeled Ligand: this compound (for saturation or as a reference compound).

-

Test Compounds: Unlabeled compounds for which the binding affinity is to be determined.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: High concentration (e.g., 1 µM) of unlabeled N/OFQ.

-

Filtration Apparatus: Cell harvester (e.g., Brandel or Tomtec).

-

Filter Mats: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Counter: Liquid scintillation counter.

-

Scintillation Fluid: Appropriate for the counter.

-

96-well plates.

Experimental Workflow:

Caption: Competitive Radioligand Binding Assay Workflow.

Procedure:

-

Membrane Preparation:

-

Culture CHO or HEK293 cells expressing the NOP receptor to confluence.

-

Harvest the cells by scraping and homogenize them in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store the membrane preparation in aliquots at -80°C.

-

-

Assay Setup:

-

On a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding (NSB): Assay buffer, a high concentration of unlabeled N/OFQ (1 µM), radioligand, and cell membranes.

-

Competitive Binding: Assay buffer, varying concentrations of the test compound (e.g., this compound), radioligand, and cell membranes.

-

-

The final assay volume is typically 200 µL to 1 mL.

-

-

Incubation:

-

Add the components to the wells in the following order: assay buffer, unlabeled compound or vehicle, radioligand (at a concentration near its Kd, e.g., 0.2 nM [³H]-N/OFQ), and finally the cell membrane preparation (e.g., 15-20 µg of protein).

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

-

Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% PEI using a cell harvester.

-

Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Counting and Analysis:

-

Place the filter discs into scintillation vials, add scintillation fluid, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Important Considerations

-

Peptide Stability and Adsorption: Peptides can be susceptible to degradation by proteases and can adsorb to surfaces. It is advisable to include protease inhibitors in the assay buffer and to use low-binding plates and pipette tips.

-

Assay Optimization: Optimal conditions for incubation time, temperature, and membrane concentration should be determined empirically for each new receptor preparation and radioligand.

-

Data Analysis: Use appropriate software for non-linear regression analysis to accurately determine IC50 and Ki values.

These application notes provide a framework for utilizing this compound in receptor binding studies. For specific experimental needs, further optimization may be required. Always refer to the relevant literature for the most up-to-date methodologies.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nociceptin receptor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for [3H]Ac-RYYRWK-NH2 Radioligand Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-RYYRWK-NH2 is a potent and selective hexapeptide partial agonist for the nociceptin receptor (NOP), also known as the orphanin FQ receptor or ORL1.[1] The tritiated version, [3H]this compound, serves as a high-affinity radioligand for studying the pharmacology and function of the NOP receptor. Its selectivity over other opioid receptors (μ, δ, and κ) makes it a valuable tool for investigating NOP receptor distribution, density, and ligand interactions.[2][3][4] These application notes provide detailed protocols for utilizing [3H]this compound in radioligand binding assays.

Quantitative Data Summary

The following tables summarize the key binding and functional parameters of this compound and its tritiated form at the NOP receptor.

Table 1: Radioligand Binding Properties of [3H]this compound

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| Kd | Rat | Cortical Membranes | 0.071 ± 0.018 nM | [1] |

| Bmax | Rat | Cortical Membranes | 22 ± 2 fmol/mg protein | [1] |

| Ki | Human | CHO cells expressing ORL1 | 0.71 nM | [4] |

Table 2: Functional Activity of this compound as a Partial Agonist

| Assay | Tissue/Cell Line | Emax (% of full agonist) | Reference |

| [35S]GTPγS Binding | Rat Frontal Cortex | 96% | |

| [35S]GTPγS Binding | CHO cells expressing ORL1 | 202% | |

| cAMP Inhibition | CHO cells expressing ORL1 | 58% | |

| Inhibition of Electrically Evoked Contractions | Rat Vas Deferens | 72% | |

| Inhibition of Electrically Evoked Contractions | Rat Anococcygeus | 66% |

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to pertussis toxin-sensitive Gi/o proteins. As a partial agonist, this compound activates these pathways, but to a lesser extent than the endogenous full agonist, nociceptin/orphanin FQ (N/OFQ).

Caption: NOP Receptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for saturation and competition radioligand binding assays using [3H]this compound.

Experimental Workflow

Caption: Radioligand Binding Assay Workflow.

Protocol 1: Saturation Binding Assay

This protocol determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]this compound.

Materials:

-

[3H]this compound (specific activity ~60-80 Ci/mmol)

-

Unlabeled this compound

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Membrane preparation (e.g., from rat cerebral cortex or cells expressing the NOP receptor)

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

-

Scintillation vials and scintillation cocktail

-

Filtration apparatus

-

Liquid scintillation counter

Procedure:

-

Prepare Radioligand Dilutions: Prepare a series of dilutions of [3H]this compound in binding buffer. A typical concentration range would be 0.01 to 2.0 nM to encompass the Kd value.

-

Set up Assay Tubes: For each concentration of radioligand, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.

-

Total Binding: To each "total binding" tube, add:

-

100 µL of the appropriate [3H]this compound dilution.

-

100 µL of binding buffer.

-

300 µL of membrane suspension (containing 50-100 µg of protein).

-

-

Non-specific Binding: To each "non-specific binding" tube, add:

-

100 µL of the appropriate [3H]this compound dilution.

-

100 µL of unlabeled this compound (final concentration 1 µM).

-

300 µL of membrane suspension (containing 50-100 µg of protein).

-

-

Incubation: Incubate all tubes at 25°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding versus the concentration of [3H]this compound.

-

Analyze the data using non-linear regression to determine the Kd and Bmax values.

-

Protocol 2: Competition Binding Assay

This protocol determines the affinity (Ki) of an unlabeled test compound for the NOP receptor.

Materials:

-

Same as for the saturation binding assay, plus the unlabeled test compound(s).

Procedure:

-

Prepare Reagents:

-

Prepare a fixed concentration of [3H]this compound in binding buffer. A concentration close to the Kd (e.g., 0.1 nM) is recommended.

-

Prepare a series of dilutions of the unlabeled test compound in binding buffer. A wide concentration range (e.g., 10^-11 to 10^-5 M) is recommended.

-

-

Set up Assay Tubes: Prepare triplicate tubes for total binding, non-specific binding, and for each concentration of the test compound.

-

Total Binding: Add 100 µL of [3H]this compound, 100 µL of binding buffer, and 300 µL of membrane suspension.

-

Non-specific Binding: Add 100 µL of [3H]this compound, 100 µL of 1 µM unlabeled this compound, and 300 µL of membrane suspension.

-

Competition Binding: Add 100 µL of [3H]this compound, 100 µL of the appropriate test compound dilution, and 300 µL of membrane suspension.

-

Incubation, Filtration, and Scintillation Counting: Follow steps 5-8 from the Saturation Binding Assay protocol.

-

Data Analysis:

-

Plot the percentage of specific binding versus the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [3H]this compound used in the assay and Kd is its equilibrium dissociation constant determined from the saturation binding assay.

-

Conclusion

[3H]this compound is a highly valuable radioligand for the characterization of the NOP receptor. The protocols outlined above provide a robust framework for determining the binding affinity of this radioligand and for assessing the affinity of novel compounds targeting the NOP receptor. These assays are fundamental in the preclinical evaluation of potential therapeutics aimed at modulating the nociceptin/orphanin FQ system.

References

Application Notes and Protocols for In Vitro Receptor Autoradiography of Ac-RYYRWK-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-RYYRWK-NH2 is a potent and selective synthetic hexapeptide partial agonist for the Nociceptin receptor (NOP), also known as the Orphanin FQ receptor or ORL1.[1][2][3] Understanding the anatomical distribution and pharmacological profile of NOP receptors is crucial for the development of novel therapeutics targeting pain, addiction, and other neurological disorders. In vitro receptor autoradiography is a powerful technique to visualize and quantify the distribution of these receptors in tissue sections. This document provides detailed protocols and data for the use of radiolabeled this compound in in vitro receptor autoradiography studies.

Data Presentation

Binding Affinity and Selectivity of this compound

This compound exhibits high affinity and remarkable selectivity for the NOP receptor over the classical opioid receptors (mu, delta, and kappa). The following tables summarize the binding characteristics of the peptide.

Table 1: Binding Affinity of this compound for the NOP Receptor

| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| [3H]this compound | Rat Cortical Membranes | 0.071 | 22 | [1] |

Table 2: Receptor Selectivity Profile of this compound

| Receptor | Ki (nM) | IC50 (nM) | Reference |

| NOP | 0.71 | - | [3] |

| Mu (µ) Opioid | - | > 4000 | [3] |

| Delta (δ) Opioid | - | > 4000 | [3] |

| Kappa (κ) Opioid | - | > 4000 | [3] |

NOP Receptor Signaling Pathway

The NOP receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/Go family. Upon activation by an agonist such as this compound, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, an increase in potassium (K+) conductance, and an inhibition of calcium (Ca2+) conductance. This ultimately results in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

References

Preparing Stock Solutions of Ac-RYYRWK-NH2: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-RYYRWK-NH2 is a synthetic peptide that acts as a potent and selective partial agonist for the Nociceptin/Orphanin FQ (NOP) receptor, with a Ki of 0.71 nM.[1][2][3] It demonstrates high selectivity over other opioid receptors such as μ, δ, and κ (IC50 > 4000 nM). This peptide is a valuable tool in neuroscience research, particularly in studies related to appetite regulation and energy homeostasis, as it has been shown to increase food intake in vivo. Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions.

Physicochemical Properties and Storage Recommendations

A summary of the key properties of this compound and general storage guidelines are provided in the table below.

| Property | Value |